5,6-Dimethylpyrimidin-4-amine

Description

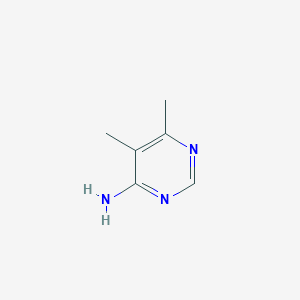

Structure

3D Structure

Properties

IUPAC Name |

5,6-dimethylpyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-4-5(2)8-3-9-6(4)7/h3H,1-2H3,(H2,7,8,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMPCNKPYFMZJMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN=C1N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349133 |

Source

|

| Record name | 5,6-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54568-12-6 |

Source

|

| Record name | 5,6-dimethylpyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5,6-Dimethylpyrimidin-4-amine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 5,6-Dimethylpyrimidin-4-amine (CAS Number: 54568-12-6), a heterocyclic organic compound belonging to the pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 54568-12-6 | [1][2] |

| Molecular Formula | C₆H₉N₃ | [1][2] |

| Molecular Weight | 123.16 g/mol | [1][2] |

| Appearance | Light yellow to yellow solid | [3] |

Structural Information

The structural framework of 5,6-Dimethylpyrimidin-4-amine is characterized by a pyrimidine ring substituted with two methyl groups at positions 5 and 6, and an amine group at position 4.

| Identifier | Representation |

| IUPAC Name | 5,6-dimethylpyrimidin-4-amine |

| SMILES | NC1=NC=NC(C)=C1C |

| InChI | InChI=1S/C6H9N3/c1-4-5(2)7-3-8-6(4)9/h3H,1-2H3,(H2,7,8,9) |

Synthesis Protocol

A general methodology for the synthesis of 5,6-Dimethylpyrimidin-4-amine involves the reaction of 4-chloro-5,6-dimethylpyrimidine with a suitable amine source. The following is a representative experimental protocol.

Reaction Scheme:

Experimental Procedure:

To a solution of 4-chloro-5,6-dimethylpyrimidine in an anhydrous solvent such as toluene, sequential additions of a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a phosphine ligand (e.g., BINAP), a base (e.g., sodium tert-butoxide), and an amine source (e.g., benzophenone imine) are made. The reaction mixture is then typically heated under an inert atmosphere until completion. The product, 5,6-Dimethylpyrimidin-4-amine, can be isolated and purified using standard techniques such as column chromatography.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies detailing the biological activity and associated signaling pathways for 5,6-Dimethylpyrimidin-4-amine. However, the broader class of pyrimidine derivatives is well-documented for its wide range of pharmacological effects. Pyrimidines are known to act as:

-

Kinase Inhibitors: Many pyrimidine-based compounds have been developed as inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways implicated in cancer and inflammatory diseases.[4][5][6]

-

Anticancer Agents: The pyrimidine scaffold is a core component of several anticancer drugs that interfere with DNA synthesis or other cellular processes essential for tumor growth.[7][8][9]

-

Antiviral and Antimicrobial Agents: Certain pyrimidine analogues exhibit potent activity against a range of viruses and microbial pathogens.[10][11][12]

-

Anti-inflammatory Agents: Pyrimidine derivatives have been investigated for their ability to modulate inflammatory responses.[13][14][15]

Given the prevalence of biological activity within the pyrimidine class, it is plausible that 5,6-Dimethylpyrimidin-4-amine may exhibit similar properties. Further research is required to elucidate its specific biological targets and mechanisms of action.

Below is a generalized representation of a kinase inhibition pathway, a common mechanism for biologically active pyrimidine derivatives.

Safety and Handling

Based on available safety data sheets, 5,6-Dimethylpyrimidin-4-amine is classified with the following GHS hazard statements:

Storage: It is recommended to store this compound in a dark place under an inert atmosphere at room temperature.[2][3]

Conclusion

5,6-Dimethylpyrimidin-4-amine is a pyrimidine derivative with potential for further investigation in drug discovery and development. While its specific physicochemical and biological properties are not yet fully characterized, its structural relationship to a class of compounds with proven pharmacological importance makes it a molecule of interest. Future research should focus on the experimental determination of its physical constants, a thorough evaluation of its biological activity against various targets, and elucidation of its mechanism of action.

References

- 1. 54568-12-6 | 5,6-Dimethylpyrimidin-4-amine - Moldb [moldb.com]

- 2. 54568-12-6|5,6-Dimethylpyrimidin-4-amine|BLD Pharm [bldpharm.com]

- 3. 4-Pyrimidinamine, 5,6-dimethyl- (9CI) | 54568-12-6 [amp.chemicalbook.com]

- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of 8-cyclopentyl-2-[4-(4-methyl-piperazin-1-yl)-phenylamino]-7-oxo-7,8-dihydro-pyrido[2,3-d]pyrimidine-6-carbonitrile (7x) as a potent inhibitor of cyclin-dependent kinase 4 (CDK4) and AMPK-related kinase 5 (ARK5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol | 7400-06-8 | Benchchem [benchchem.com]

- 7. Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of novel 5-[3-(4-chlorophenyl)-substituted-1,3-dimethylpyrimidine-2,4,6(1 H,3 H,5 H)-trione derivatives as potential anti-diabetic and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and antiviral activity of 5‑(4‑chlorophenyl)-1,3,4-thiadiazole sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide: 5,6-Dimethylpyrimidin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the chemical compound 5,6-dimethylpyrimidin-4-amine, focusing on its nomenclature as established by the International Union of Pure and Applied Chemistry (IUPAC) and its associated synonyms.

Chemical Nomenclature

The systematic name for the compound, following IUPAC guidelines, is 5,6-dimethylpyrimidin-4-amine . This name is derived from the core heterocyclic structure, pyrimidine, with substituents indicated by their locants (positions on the ring) and names.

Based on established chemical naming conventions, a common synonym for this compound is 4-Amino-5,6-dimethylpyrimidine . This alternative name still unambiguously describes the molecular structure.

While extensive database entries for this specific chemical are not prevalent, suggesting it is not a widely commercialized or extensively studied compound, its nomenclature is clearly defined by the systematic rules of organic chemistry. The naming of analogous compounds, such as 2,6-dimethylpyrimidin-4-amine, confirms the systematic approach to identifying the positions of the methyl and amine functional groups on the pyrimidine ring.

Data Summary

For clarity and ease of comparison, the nomenclature for 5,6-dimethylpyrimidin-4-amine is summarized in the table below.

| Nomenclature Type | Name |

| IUPAC Name | 5,6-dimethylpyrimidin-4-amine |

| Synonym | 4-Amino-5,6-dimethylpyrimidine |

Logical Relationship of Nomenclature

The relationship between the core pyrimidine structure and the IUPAC name of the substituted compound can be visualized as a logical hierarchy.

Biological significance of the pyrimidine scaffold in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry. Its prevalence in nature as a core component of nucleobases—cytosine, thymine, and uracil—has established it as a "privileged structure" in the design of novel therapeutics. The pyrimidine ring's inherent ability to engage in diverse biological interactions, combined with its synthetic tractability, has led to the development of a multitude of FDA-approved drugs spanning oncology, virology, and microbiology.[1] This technical guide provides a comprehensive overview of the biological significance of the pyrimidine scaffold in drug discovery, detailing its role as a versatile pharmacophore, summarizing key quantitative data, providing exemplary experimental protocols, and visualizing its interaction with critical signaling pathways.

The Pyrimidine Scaffold in Anticancer Drug Discovery

Pyrimidine derivatives have made a profound impact on cancer therapy, primarily by acting as kinase inhibitors and antimetabolites.[2][3][4] Their structural similarity to endogenous purines allows them to compete for the ATP-binding sites of various kinases, thereby disrupting signal transduction pathways that are frequently dysregulated in cancer cells.[5][6] Additionally, as antimetabolites, they can interfere with the synthesis of nucleic acids, leading to the arrest of cell growth and apoptosis in rapidly dividing cancer cells.[7]

Quantitative Data: Anticancer Activity of Pyrimidine Derivatives

The in vitro efficacy of pyrimidine-based anticancer agents is commonly expressed as the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit a specific biological process by 50%. The following tables summarize the IC50 values for representative pyrimidine derivatives against various cancer cell lines and kinases.

Table 1: Inhibitory Activity of Pyrimidine-Based EGFR Inhibitors

| Compound | Target Kinase | Cancer Cell Line | Biochemical IC50 (nM) | Cellular IC50 (nM) |

| Osimertinib | EGFR (T790M) | H1975 (L858R/T790M) | ~1 | ~15 |

| EGFR (WT) | - | ~15 | - | |

| Gefitinib | EGFR | A431 | - | 2-20 |

| Erlotinib | EGFR | PC-9 (del19) | ~2 | ~5 |

Data compiled from multiple sources.

Table 2: Inhibitory Activity of Pyrimidine-Based VEGFR-2 Inhibitors

| Compound | Target Kinase | Cancer Cell Line | IC50 (µM) |

| Pazopanib | VEGFR-2 | HUVEC | 0.03 |

| Foretinib | VEGFR-2 | HUVEC | 0.4 |

Data compiled from multiple sources.

Key Signaling Pathways in Cancer Targeted by Pyrimidines

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling cascade is a critical pathway in cell proliferation and survival. Pyrimidine-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling.

Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.

VEGFR Signaling Pathway

The Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Pyrimidine-based inhibitors block the kinase activity of VEGFR, thereby inhibiting downstream signaling and angiogenesis.

Caption: VEGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.

The Pyrimidine Scaffold in Antiviral Drug Discovery

Pyrimidine nucleoside analogs are a critical class of antiviral agents.[8] These compounds mimic natural nucleosides and are incorporated into the viral DNA or RNA during replication.[9] This incorporation leads to chain termination, thereby halting viral replication.[10]

Quantitative Data: Antiviral Activity of Pyrimidine Derivatives

The antiviral efficacy of pyrimidine derivatives is often determined by the 50% effective concentration (EC50), the concentration of a drug that gives half-maximal response, and the 50% cytotoxic concentration (CC50), the concentration that kills 50% of host cells. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.

Table 3: Antiviral Activity of Selected Pyrimidine Nucleoside Analogs

| Compound | Virus | Host Cell | EC50 (µM) | CC50 (µM) | SI |

| Zidovudine (AZT) | HIV-1 | MT-4 | 0.003 | >100 | >33,333 |

| Lamivudine (3TC) | HIV-1 | MT-4 | 0.001-0.01 | >100 | >10,000 |

| Acyclovir | HSV-1 | Vero | 0.1 | >300 | >3,000 |

Data compiled from multiple sources.

Mechanism of Action: HIV Reverse Transcriptase Inhibition

Pyrimidine nucleoside analogs, such as Zidovudine (AZT), are prodrugs that are phosphorylated to their active triphosphate form within the host cell. This active form then competes with natural deoxynucleotides for incorporation into the growing viral DNA chain by reverse transcriptase. Once incorporated, the lack of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, leading to chain termination.

Caption: Mechanism of HIV reverse transcriptase inhibition by pyrimidine nucleoside analogs.

The Pyrimidine Scaffold in Antimicrobial Drug Discovery

Pyrimidine derivatives exhibit a broad spectrum of antimicrobial activity, targeting various bacteria and fungi.[11][12] Their mechanisms of action are diverse and can include the inhibition of essential enzymes in microbial metabolic pathways.[13]

Quantitative Data: Antimicrobial Activity of Pyrimidine Derivatives

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 4: Antimicrobial Activity of Representative Pyrimidine Derivatives

| Compound Class | Microorganism | MIC (µg/mL) |

| Thieno[2,3-d]pyrimidines | Staphylococcus aureus | 1.56 - 12.5 |

| Escherichia coli | 3.12 - 25 | |

| Pyrido[2,3-d]pyrimidines | Candida albicans | 0.78 - 6.25 |

| Aspergillus niger | 1.56 - 12.5 |

Data compiled from multiple sources.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and validation of scientific findings. Below are methodologies for key assays cited in the evaluation of pyrimidine derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

-

Compound Treatment: Treat cells with serial dilutions of the pyrimidine compound for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Caption: Workflow for the MTT cell viability assay.

Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is inversely correlated with the level of kinase inhibition.

Protocol:

-

Reaction Setup: In a 384-well plate, combine the pyrimidine inhibitor, the target kinase, and the substrate/ATP mixture.

-

Kinase Reaction: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.

-

ATP Depletion: Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP to ATP. Incubate for 30 minutes.

-

Luminescence Measurement: Measure the luminescent signal using a plate reader.

-

Data Analysis: Determine the percent inhibition for each inhibitor concentration and calculate the IC50 value.

Antiviral Assay (Plaque Reduction Assay)

The plaque reduction assay is a standard method for determining the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).

Protocol:

-

Cell Seeding: Seed a confluent monolayer of host cells in 6-well plates.

-

Virus Infection: Infect the cells with a known titer of the virus in the presence of serial dilutions of the pyrimidine compound.

-

Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the corresponding concentrations of the compound.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days).

-

Plaque Visualization: Stain the cells with a dye (e.g., crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol:

-

Compound Dilution: Prepare two-fold serial dilutions of the pyrimidine compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

-

Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

The pyrimidine scaffold is undeniably a cornerstone of modern medicinal chemistry, with its significance deeply rooted in its natural occurrence and its remarkable versatility as a pharmacophore.[14] From the targeted inhibition of kinases in cancer to the disruption of viral replication and the impediment of microbial growth, pyrimidine derivatives continue to provide a fertile ground for the discovery and development of novel therapeutic agents. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of the molecular mechanisms of action, will undoubtedly lead to the emergence of next-generation pyrimidine-based drugs with enhanced efficacy and safety profiles.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. benchchem.com [benchchem.com]

- 5. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 10. HIV Drugs Mode of Action | Immunopaedia [immunopaedia.org.za]

- 11. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Versatility of Dimethylpyrimidin-4-amines as Synthetic Building Blocks: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a fundamental heterocyclic motif in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds, including approved drugs and clinical candidates.[1][2] Its prevalence stems from its ability to engage in various biological interactions and its synthetic tractability. Among the vast array of pyrimidine derivatives, substituted aminopyrimidines, particularly dimethylpyrimidin-4-amines, have emerged as crucial building blocks for the synthesis of complex molecules, most notably in the development of kinase inhibitors.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of dimethylpyrimidin-4-amines as versatile synthetic intermediates. While the specific isomer 5,6-dimethylpyrimidin-4-amine is not extensively documented in public literature, this guide will focus on closely related and well-characterized analogs to illustrate the synthetic utility of this class of compounds.

Physicochemical and Spectroscopic Properties

The physicochemical properties of dimethylpyrimidin-4-amines are critical for their handling, reactivity, and downstream applications. Below is a summary of available data for representative compounds.

Table 1: Physicochemical Properties of Representative Dimethyl- and Dimethoxy-pyrimidin-4-amines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2,5-Dimethylpyrimidin-4-amine | C6H9N3 | 123.16 | 73-70-1[5] |

| 5,6-Dimethoxypyrimidin-4-amine | C6H9N3O2 | 155.15 | 5018-45-1[6] |

| 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine | C8H9N3S | 179.24 | Not Available[7] |

Table 2: Spectroscopic Data for 2,5-Dimethylpyrimidin-4-amine

| Spectroscopy Type | Key Features |

| ¹³C NMR | Varian XL-100[5] |

| ¹H NMR | 300 MHz or higher field NMR spectrometer[8] |

| IR Spectroscopy | FT-IR spectrometer, typically in the range of 4000 to 400 cm⁻¹[8] |

| Mass Spectrometry (GC-MS) | Top Peak (m/z): 179, 2nd Highest (m/z): 151, 3rd Highest (m/z): 178 (for 5,6-Dimethylthieno[2,3-d]pyrimidin-4-amine)[7] |

Synthesis of Substituted Pyrimidin-4-amines

The synthesis of the pyrimidine core can be achieved through various condensation reactions. A general and widely applicable method involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent) with a source of the N-C-N fragment, such as urea, thiourea, or guanidine.

General Synthetic Workflow

Caption: General workflow for pyrimidine synthesis.

Experimental Protocol: Synthesis of 4,6-Dimethylpyrimidin-5-ol

A related synthetic protocol for a dimethylpyrimidine derivative is the synthesis of 4,6-dimethylpyrimidin-5-ol, which can be a precursor to the corresponding amine.[4]

Materials:

-

3-chloro-2,4-pentadione

-

Formic acid

-

Formamide

-

Aqueous Ammonium Hydroxide (aq. NH₄OH)

-

Acetone

Procedure:

-

A solution of 3-chloro-2,4-pentadione (20 ml, 177.17 mmol) in formic acid (30 ml) is prepared.

-

Formamide (16 ml, 402.84 mmol) is added to the solution.

-

The reaction mixture is refluxed for 12 hours.[4]

-

After cooling to room temperature, aqueous NH₄OH is added dropwise until the solution becomes basic.

-

The mixture is then refluxed for an additional 5 hours.[4]

-

Upon cooling to room temperature, the mixture is concentrated.

-

Acetone is added to the residue to precipitate and isolate the product.[4]

Applications in Synthetic Chemistry

Dimethylpyrimidin-4-amines are valuable building blocks due to the reactive nature of the amino group and the potential for substitution on the pyrimidine ring. They are particularly prominent in the synthesis of kinase inhibitors, where the pyrimidine scaffold often serves as a hinge-binding motif, mimicking the adenine core of ATP.[3]

Nucleophilic Aromatic Substitution and Cross-Coupling Reactions

The pyrimidine ring can be functionalized with leaving groups (e.g., chlorine), making it susceptible to nucleophilic aromatic substitution (SNA) or participation in palladium-catalyzed cross-coupling reactions like the Suzuki and Buchwald-Hartwig reactions.[9][10]

Caption: Key reactions of halogenated pyrimidines.

Role in Kinase Inhibitor Synthesis

The amino group of a dimethylpyrimidin-4-amine can be readily acylated or alkylated to introduce side chains that occupy the active site of a kinase. The pyrimidine core itself often forms crucial hydrogen bonds with the kinase hinge region.

Caption: Use in kinase inhibitor synthesis.

Conclusion

While 5,6-dimethylpyrimidin-4-amine is not a widely documented reagent, the broader class of dimethyl- and other substituted pyrimidin-4-amines are demonstrably valuable and versatile building blocks in organic synthesis and medicinal chemistry. Their accessible synthesis, coupled with the reactivity of the pyrimidine core and the amino substituent, allows for the construction of diverse and complex molecular architectures. The insights provided in this guide, drawn from closely related and well-characterized analogs, underscore the significant potential of these scaffolds for researchers, scientists, and professionals in the field of drug development. The continued exploration of pyrimidine chemistry will undoubtedly lead to the discovery of novel therapeutics with improved efficacy and selectivity.

References

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5,6-Dimethoxypyrimidin-4-amine | C6H9N3O2 | CID 78722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5,6-Dimethylthieno(2,3-d)pyrimidin-4-amine | C8H9N3S | CID 290232 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

5,6-Dimethylpyrimidin-4-amine Core in Medicinal Chemistry: A Technical Guide to a Promising Scaffold in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals

December 29, 2025

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide focuses on the 5,6-dimethylpyrimidin-4-amine core and its close analogs, highlighting their significant potential in the development of targeted therapies, particularly in the realm of kinase inhibition. While direct literature on 5,6-dimethylpyrimidin-4-amine is limited, extensive research on the bioisosteric 2-amino-4,6-dimethylpyrimidin-5-ol scaffold has revealed potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in hepatocellular carcinoma. This guide will delve into the synthesis, biological activity, and structure-activity relationships of these promising compounds, providing valuable insights for researchers in drug discovery and development.

Introduction: The Pyrimidine Scaffold in Drug Discovery

Pyrimidine, a fundamental heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry due to its presence in nucleobases and its ability to engage in various biological interactions.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] The versatility of the pyrimidine ring allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and biological activity.[3] In recent years, pyrimidine-based compounds have gained prominence as kinase inhibitors, with several approved drugs targeting kinases implicated in cancer and other diseases.[3][4]

The 5,6-Dimethylpyrimidin-4-amine Core and its Analogs

The 5,6-dimethylpyrimidin-4-amine core represents a promising scaffold for the design of novel therapeutic agents. While specific data for this exact isomer is not extensively available in the public domain, research on the closely related 2-amino-4,6-dimethylpyrimidin-5-ol core has provided a wealth of information on its potential in medicinal chemistry. These analogs have been successfully developed as highly selective inhibitors of FGFR4, a receptor tyrosine kinase often dysregulated in hepatocellular carcinoma.[5]

Physicochemical Properties

The physicochemical properties of pyrimidine derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles. Theoretical calculations on related dimethylpyrimidine structures have been performed to understand their electronic properties, such as HOMO-LUMO energy gaps, which can influence their reactivity and interaction with biological targets.[6] The solubility and lipophilicity of these compounds can be modulated by the nature of the substituents on the pyrimidine ring.[2]

Table 1: Physicochemical Properties of a Representative Dimethylpyrimidine Analog

| Property | Value | Reference |

| Molecular Formula | C6H9N3 | [7] |

| Molecular Weight | 123.16 g/mol | [7] |

| XLogP3-AA | 0.6 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [7] |

| Rotatable Bond Count | 0 | [7] |

Note: Data for 2,5-dimethylpyrimidin-4-amine, a close isomer.

Synthesis of Dimethylpyrimidine Analogs

The synthesis of substituted dimethylpyrimidine cores can be achieved through various established synthetic routes. A common approach involves the cyclization of a 1,3-dicarbonyl compound with a guanidine derivative. For instance, the synthesis of 2-amino-4,6-dimethylpyrimidine can be accomplished by reacting acetylacetone with a guanidine salt in an aqueous alkaline medium.[8]

The synthesis of more complex derivatives, such as the FGFR4 inhibitors based on the 2-amino-4,6-dimethylpyrimidin-5-ol scaffold, involves a multi-step synthetic sequence. This typically starts with the formation of the core pyrimidine ring, followed by functionalization at various positions to introduce the desired pharmacophoric elements.[5]

Role in Medicinal Chemistry: Kinase Inhibition

The primary area where the dimethylpyrimidine scaffold has shown significant promise is in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[9]

Targeting FGFR4 in Hepatocellular Carcinoma

Derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have emerged as potent and selective inhibitors of FGFR4.[5] The FGF19-FGFR4 signaling pathway is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC) patients.[10][11] Activation of this pathway promotes tumor cell proliferation and survival.[11][12] Therefore, selective inhibition of FGFR4 presents a promising therapeutic strategy for these patients.

Table 2: In Vitro Inhibitory Activity of 2-Amino-4,6-dimethylpyrimidin-5-ol Derivatives against FGFR Kinases

| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |

| 6O | >50,000 | 35,482 | >30,000 | 75.3 | [5] |

| BLU9931 (Control) | 4,600 | 1,400 | 480 | 3 | [5] |

The data clearly demonstrates the high selectivity of compound 6O for FGFR4 over other FGFR family members.[5]

Structure-Activity Relationship (SAR) Studies

SAR studies on these dimethylpyrimidine-based FGFR4 inhibitors have provided valuable insights for optimizing their potency and selectivity. Key findings include:

-

Substituents on the aniline ring: The nature and position of substituents on the aniline moiety, which typically binds in the hinge region of the kinase, are critical for activity.

-

The dimethylpyrimidine core: The methyl groups on the pyrimidine ring can influence the conformation of the inhibitor and its interaction with the kinase active site.

-

The linker: The nature of the linker connecting the pyrimidine core to other parts of the molecule affects the overall binding affinity and pharmacokinetic properties.

Experimental Protocols

General Synthesis of 2-Amino-4,6-dimethylpyrimidine

This protocol describes a general method for the synthesis of the 2-amino-4,6-dimethylpyrimidine core.

Materials:

-

Guanidine salt (e.g., guanidine nitrate)

-

Acetylacetone

-

Aqueous alkaline medium (e.g., sodium carbonate solution)

-

Water

-

Activated carbon

-

Brine solution

Procedure:

-

A slurry of guanidine nitrate, sodium carbonate, and acetylacetone in water is heated to 95-100 °C for two hours.[8]

-

The mixture is then cooled to room temperature and further cooled to 10 °C to allow for crystallization.[8]

-

The crystals are filtered, washed with a cold brine solution, and dried.[8]

-

The crude product is dissolved in hot water, treated with activated carbon, and filtered.[8]

-

The filtrate is cooled to 15 °C to induce crystallization of the purified product.[8]

-

The final product is filtered, washed with cold water, and dried.[8]

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for assessing the inhibitory activity of synthesized compounds against a specific kinase.

Materials:

-

Kinase of interest (e.g., FGFR4)

-

Kinase substrate

-

ATP

-

Test compounds

-

Kinase assay buffer

-

Luminescence-based kinase assay kit (e.g., ADP-Glo™)

-

96-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the kinase, substrate, and assay buffer.

-

Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the specified time.

-

Stop the reaction and measure the amount of ADP produced using the luminescence-based assay kit according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[13]

Signaling Pathways and Experimental Workflows

FGFR4 Signaling Pathway

The binding of FGF19 to FGFR4 leads to receptor dimerization and autophosphorylation of the intracellular kinase domains. This initiates a downstream signaling cascade primarily through the FRS2 adapter protein, which activates the RAS-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[10][14]

Experimental Workflow for Kinase Inhibitor Screening

The general workflow for screening and characterizing kinase inhibitors involves a series of in vitro and cell-based assays to determine potency, selectivity, and cellular activity.[15][16]

Conclusion and Future Perspectives

The 5,6-dimethylpyrimidin-4-amine core and its analogs represent a highly promising scaffold for the development of novel kinase inhibitors. The successful identification of potent and selective FGFR4 inhibitors based on the closely related 2-amino-4,6-dimethylpyrimidin-5-ol core underscores the potential of this chemical space. Future research in this area should focus on expanding the structure-activity relationship studies to explore a wider range of substitutions on the pyrimidine ring and associated functionalities. Further optimization of the pharmacokinetic properties of these compounds will be crucial for their advancement as clinical candidates. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to build upon in their quest to develop next-generation targeted therapies.

References

- 1. Synthesis and SAR studies of 5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amine derivatives as potent inhibitors of Bloom helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medcraveonline.com [medcraveonline.com]

- 3. caymanchem.com [caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2,5-Dimethylpyrimidin-4-Amine | C6H9N3 | CID 445779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

- 9. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. indigobiosciences.com [indigobiosciences.com]

- 13. benchchem.com [benchchem.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. researchgate.net [researchgate.net]

- 16. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating Cellular Processes: A Technical Guide to the Fluorescence Properties of Aminopyrimidine Ligands

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis, fluorescence characteristics, and applications of aminopyrimidine-based ligands. These compounds are of significant interest in biomedical research and drug discovery due to their utility as fluorescent probes for cellular imaging and as scaffolds for targeted therapeutics. This document summarizes key quantitative data, details experimental methodologies, and visualizes complex workflows and pathways to facilitate a comprehensive understanding of these versatile molecules.

Core Fluorescence Properties of Aminopyrimidine Derivatives

The fluorescence of aminopyrimidine ligands is intrinsically linked to their molecular structure, including the nature and position of substituents on the pyrimidine ring, as well as the surrounding solvent environment. The inherent fluorescence arises from π→π* transitions within the heteroaromatic system. Modifications to this system can tune the photophysical properties, making them suitable for a range of applications.

Quantitative Fluorescence Data

The following tables summarize the key photophysical parameters for a selection of aminopyrimidine and related aminopyridine derivatives, offering a comparative overview of their fluorescence performance.

Table 1: Fluorescence Properties of Selected 2-Alkylaminopyrimidine Derivatives in Various Solvents [1]

| Compound | Solvent | Excitation (λex, nm) | Emission (λem, nm) | Relative Fluorescence Intensity |

| 2-N-Methylaminopyrimidine | Methanol | 282 | 377 | Highest |

| Ethanol | - | - | High | |

| Non-polar solvents | - | - | Markedly decreased | |

| 2-N-Ethylaminopyrimidine | Methanol | 286 | 375 | Highest |

| Ethanol | - | - | High | |

| Non-polar solvents | - | - | Markedly decreased | |

| 2-N-Piperidinopyrimidine | Ethanol | 360 | 403 | - |

| Chloroform | 356 | 392 | - |

Table 2: Photophysical Data for Substituted Aminopyridine and Aminopyrimidine Derivatives [2][3]

| Compound | Absorption (λA, nm) | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) |

| Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 390 | 480 | 0.34 |

| Diethyl 2-(cyclohexylamino)-6-phenylpyridine-3,4-dicarboxylate | 270 | 390 | 480 | 0.44 |

| Diethyl 2-(tert-butylamino)-6-(p-tolyl)pyridine-3,4-dicarboxylate | 270 | 390 | 485 | 0.27 |

| Diethyl 2-(tert-butylamino)-6-(o-tolyl)pyridine-3,4-dicarboxylate | 270 | 390 | 485 | 0.32 |

| Diethyl 2-(tert-butylamino)-6-(4-(trifluoromethyl)phenyl)pyridine-3,4-dicarboxylate | 270 | 390 | 485 | 0.31 |

| Diethyl 2-(tert-butylamino)-6-octylpyridine-3,4-dicarboxylate | 258 | 345 | 455 | 0.02 |

| Diethyl 2-amino-6-phenylpyridine-3,4-dicarboxylate | 270 | 390 | 480 | 0.01 |

| (2-(tert-Butylamino)-6-phenylpyridine-3,4-diyl)dimethanol | - | - | 400 | 0.81 |

Table 3: Solid-State Fluorescence Data for 2-Aminobenzo[2][4]thieno[3,2-d]pyrimidine Derivatives [5]

| Compound No. | Excitation (λmax, nm) | Emission (λem,max, nm) | Stokes Shift (nm) | Relative Intensity |

| 3a | 341 | 462 | 118 | 1.16 |

| 3b | 282 | 529 | 180 | 0.23 |

| 3c | 341 | 435 | 90 | 1.95 |

| 3d | 343 | 448 | 102 | - |

| 6 | - | - | - | Relatively strong |

| 7 | - | - | - | Weak |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. This section outlines the fundamental experimental procedures for the synthesis and characterization of fluorescent aminopyrimidine ligands.

General Synthesis of 2-Alkylaminopyrimidines[1]

A common synthetic route to 2-alkylaminopyrimidines involves the nucleophilic substitution of a leaving group, such as a halogen, on the pyrimidine ring with an appropriate amine.

Fluorescence Measurements[1]

The fluorescence properties of the synthesized compounds are typically characterized using a spectrofluorometer.

-

Sample Preparation : Dissolve a precise amount of the aminopyrimidine derivative in a spectroscopic grade solvent to a known concentration. A range of concentrations may be prepared to investigate concentration-dependent effects.

-

Instrument Setup : Use a spectrofluorometer equipped with a suitable light source (e.g., Xenon lamp) and detector. Set the excitation and emission slit widths to control the spectral resolution.

-

Data Acquisition :

-

Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λabs,max).

-

Set the excitation wavelength (λex) of the spectrofluorometer at or near the λabs,max.

-

Scan a range of emission wavelengths to record the fluorescence emission spectrum and determine the emission maximum (λem,max).

-

-

Solvent Effects : Repeat the measurements in a series of solvents with varying polarities to assess the solvatochromic effects on the fluorescence properties.

Quantum Yield Determination (Relative Method)[6][7][8]

The fluorescence quantum yield (Φ) can be determined relative to a well-characterized standard.

-

Standard Selection : Choose a fluorescent standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ is a common standard.

-

Absorbance Matching : Prepare a series of solutions of both the sample and the standard in the same solvent with absorbances below 0.1 at the excitation wavelength to minimize inner filter effects.

-

Fluorescence Spectra : Record the fluorescence emission spectra of all solutions under identical instrument settings (excitation wavelength, slit widths).

-

Data Analysis :

-

Integrate the area under the emission curves for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

The quantum yield of the sample (Φ_s) is calculated using the following equation:

Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²)

where Φ_r is the quantum yield of the reference, m is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and reference, respectively.

-

Applications in Cellular Imaging and Signaling

Aminopyrimidine-based fluorescent probes are valuable tools for visualizing cellular structures and interrogating signaling pathways. Their ability to be chemically modified allows for the incorporation of targeting moieties that can direct the probe to specific organelles or proteins of interest.

General Cellular Imaging Protocol

The following is a generalized workflow for using an aminopyrimidine-based fluorescent probe for cellular imaging.

Probing Kinase Signaling Pathways

Aminopyrimidine scaffolds are frequently employed in the design of kinase inhibitors. By attaching a fluorophore to such a scaffold, it is possible to create fluorescent probes that can report on the engagement of a kinase target within a cell or in biochemical assays. For example, a fluorescently labeled aminopyrimidine-based inhibitor could be used in a competitive binding assay to screen for new, unlabeled inhibitors of a specific kinase.

While a detailed signaling pathway for a specific aminopyrimidine probe is highly dependent on the particular kinase and cellular context, a conceptual diagram of its use in probing a generic kinase signaling cascade is presented below.

This guide provides a foundational understanding of the fluorescence properties of aminopyrimidine ligands. The versatility in their synthesis and the tunability of their photophysical characteristics underscore their potential as powerful tools in chemical biology and drug development. Further research into novel derivatives and their applications will undoubtedly continue to expand their utility in illuminating complex biological processes.

References

- 1. Fluorescence Studies of Selected 2-Alkylaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. sciforum.net [sciforum.net]

- 5. Synthesis, solid-state fluorescence properties, and computational analysis of novel 2-aminobenzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structure-Activity Relationship (SAR) of Aminopyrimidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds. Its inherent ability to form multiple hydrogen bonds and engage in various molecular interactions allows it to serve as a versatile template for designing potent and selective ligands for a diverse range of biological targets. Aminopyrimidine derivatives are key components in numerous FDA-approved drugs and clinical candidates, particularly in oncology and inflammation.[1] This guide provides an in-depth technical overview of the structure-activity relationships (SAR) of aminopyrimidine derivatives against several key therapeutic targets. It includes summaries of quantitative data, detailed experimental protocols for cornerstone assays, and visualizations of critical pathways and workflows to aid in the rational design of novel therapeutics.

Section 1: Aminopyrimidines as Protein Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, especially cancer. The aminopyrimidine core is an excellent scaffold for kinase inhibitors because it can mimic the adenine ring of ATP, enabling it to competitively bind to the ATP-binding pocket of kinases and inhibit their activity.[2][3] This binding is often stabilized by hydrogen bonds formed between the aminopyrimidine's nitrogen atoms and the kinase's hinge region.[4]

References

- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Pyrimidine Derivatives in Oncology Research

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antineoplastic agents. Its inherent ability to mimic endogenous nucleobases allows for competitive inhibition of key enzymes involved in cancer cell proliferation and survival. This technical guide provides a comprehensive overview of pyrimidine derivatives in oncology, focusing on their mechanisms of action, quantitative inhibitory data, detailed experimental protocols, and the signaling pathways they modulate.

Core Mechanisms of Action and Key Molecular Targets

Pyrimidine derivatives exert their anticancer effects through various mechanisms, primarily by targeting key proteins that drive tumorigenesis. These compounds are often designed as inhibitors of kinases, which are crucial for signal transduction pathways regulating cell growth, differentiation, and survival. Additionally, some pyrimidine-based drugs function as antimetabolites, disrupting nucleic acid synthesis.

The major molecular targets for pyrimidine derivatives in oncology include:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[1]

-

Cyclin-Dependent Kinases (CDKs): A family of protein kinases that control the progression of the cell cycle.[2] Inhibition of CDKs, such as CDK2, can lead to cell cycle arrest and apoptosis.

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[3]

-

Phosphoinositide 3-Kinases (PI3Ks): A family of lipid kinases that play a central role in cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.[4]

Quantitative Data on Pyrimidine Derivatives

The efficacy of pyrimidine derivatives is quantified by their inhibitory concentrations (IC50) against specific enzymes and their growth inhibitory effects (GI50) on various cancer cell lines. The following tables summarize the in vitro activities of representative pyrimidine derivatives.

Table 1: Inhibitory Activity of Pyrimidine Derivatives against Kinase Targets

| Compound Class | Target Kinase | Compound Example | IC50 (nM) | Reference |

| Pyrrolo[3,2-d]pyrimidine | EGFR (T790M) | Compound 12 | 35.4 | [5] |

| Thieno[2,3-d]pyrimidine | EGFR (WT) | Compound 5b | 37.19 | [6] |

| Pyrazolo[1,5-a]pyrimidine | CDK2 | Compound 5h | 22 | [7] |

| Pyrazolo[3,4-d]pyrimidine | CDK2/cyclin A2 | Compound 15 | 61 | [8] |

| Furo[2,3-d]pyrimidine | VEGFR-2 | Compound 7b | 42.5 | [9] |

| Thieno[2,3-d]pyrimidine | VEGFR-2 | Compound 21e | 21 | [3] |

| Pyrido[3,2-d]pyrimidine | PI3Kα | Compound 1 | 19 | [10] |

| Thieno[2,3-d]pyrimidine | PI3Kα | GDC-0980 | 5 | [11] |

Table 2: Antiproliferative Activity of Pyrimidine Derivatives against Cancer Cell Lines

| Compound Class | Cancer Cell Line | Compound Example | GI50 (µM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | NCI-60 Panel | Compound 15 | 0.018 - 9.98 | [12] |

| Thieno[2,3-d]pyrimidine | A549 (Lung) | Compound 5b | Not Specified | [6] |

| Pyrazolo[1,5-a]pyrimidine | MOLT-4 (Leukemia) | Compound 5h | 0.93 | [7] |

| Furo[2,3-d]pyrimidine | HT-29 (Colon) | Compound 7b | 8.51 | [9] |

| Pyrimidine-based | A549 (Lung) | Compound 7d | 9.19 | [13] |

| Pyrimidine-based | HepG2 (Liver) | Compound 7d | 11.94 | [13] |

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions of signaling pathways and the logical flow of experimental protocols is crucial for understanding the mechanism and evaluation of pyrimidine derivatives.

Signaling Pathways

Experimental Workflows

Detailed Experimental Protocols

The following protocols are representative of the methodologies used to generate the quantitative data presented in this guide.

In Vitro Kinase Inhibition Assay (EGFR)

This protocol describes a method to determine the IC50 values of test compounds against EGFR kinase.[1]

-

Materials:

-

Recombinant human EGFR kinase (wild-type and mutant forms)

-

Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

ATP

-

Synthetic peptide substrate (e.g., poly(Glu, Tyr) 4:1)

-

Test pyrimidine derivatives

-

Reference inhibitor (e.g., erlotinib)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Luminometer

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test pyrimidine derivatives and the reference inhibitor in DMSO.

-

Reaction Setup: In a 384-well plate, add the kinase buffer, the EGFR enzyme, and the test compound or reference inhibitor.

-

Pre-incubation: Incubate the plate at room temperature for 10 minutes.

-

Initiation of Reaction: Add a mixture of the peptide substrate and ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection of Kinase Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's protocol.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

-

Cell Viability (MTT) Assay

This assay assesses the effect of pyrimidine derivatives on the viability and proliferation of cancer cells.[14]

-

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT-116)

-

96-well plates

-

Complete culture medium

-

Test pyrimidine derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the pyrimidine derivatives for 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for a few hours.

-

Solubilization: Dissolve the formazan crystals in DMSO.

-

Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The GI50 value is calculated.

-

Apoptosis Assay using Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15][16][17]

-

Materials:

-

Treated and untreated cancer cells

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

-

-

Procedure:

-

Cell Harvesting: Collect both adherent and floating cells after treatment.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

-

Western Blotting for Phospho-AKT

This protocol assesses the ability of a pyrimidine derivative to inhibit the phosphorylation of AKT, a key downstream effector of PI3K.[4][10]

-

Materials:

-

Treated and untreated cancer cells

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-AKT, anti-total-AKT, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

-

-

Procedure:

-

Cell Treatment and Lysis: Treat cells with the pyrimidine derivative, then lyse the cells in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting: Denature equal amounts of protein, separate by SDS-PAGE, and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of AKT phosphorylation inhibition.

-

In Vivo Tumor Xenograft Model

This protocol outlines the evaluation of a pyrimidine derivative's anticancer efficacy in a murine model.[3]

-

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Human cancer cells (e.g., Erhlich ascites carcinoma)

-

Test pyrimidine derivative

-

Vehicle control

-

Calipers

-

-

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject human cancer cells into the flank of the mice.

-

Tumor Growth: Allow tumors to grow to a palpable size.

-

Treatment: Randomize mice into treatment and control groups. Administer the pyrimidine derivative (e.g., orally) and vehicle control daily for a specified period (e.g., 8 consecutive days).

-

Tumor Measurement: Measure tumor volume with calipers at regular intervals.

-

Data Analysis: Compare the tumor growth in the treated group to the control group to determine the in vivo efficacy. At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for angiogenesis markers).

-

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

5,6-Dimethylpyrimidin-4-amine molecular weight and formula

This technical guide provides an in-depth overview of the fundamental physicochemical properties of 5,6-Dimethylpyrimidin-4-amine, a chemical compound of interest in various research and development domains. The focus of this document is to furnish researchers, scientists, and drug development professionals with precise and clearly presented data regarding its molecular formula and weight.

Physicochemical Data

The core molecular attributes of 5,6-Dimethylpyrimidin-4-amine are summarized in the table below. This data is essential for a multitude of applications, including but not limited to, stoichiometric calculations, analytical method development, and interpretation of experimental results.

| Identifier | Value |

| Chemical Name | 2,5-Dimethylpyrimidin-4-amine |

| Molecular Formula | C6H9N3[1] |

| Molecular Weight | 123.16 g/mol [1] |

Logical Relationship of Molecular Properties

The interconnection between the common name of the compound and its fundamental molecular properties is a cornerstone of chemical informatics. The following diagram illustrates this relationship, providing a clear visual representation of how the compound's identity is linked to its empirical formula and corresponding molecular mass.

References

Discovery of Novel Kinase Inhibitors Based on the Pyrimidine Core: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold has emerged as a privileged structure in the discovery of novel kinase inhibitors, owing to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions within the kinase hinge region. This guide provides a comprehensive overview of the discovery, design, and development of pyrimidine-based kinase inhibitors, with a focus on their therapeutic potential in oncology. We will delve into the structure-activity relationships (SAR), detailed experimental protocols, and the intricate signaling pathways modulated by these promising compounds.

The Pyrimidine Scaffold: A Versatile Core for Kinase Inhibition

The development of drugs targeting protein kinases has become a primary focus in the treatment of human cancers.[1] Pyrimidine derivatives have garnered significant attention due to their potent anticancer properties across various cancer cell lines.[2] The pyrimidine nucleus is a fundamental component of DNA and RNA and serves as the backbone for many therapeutic agents.[2] Its versatility allows for chemical modifications at various positions, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Several pyrimidine-based kinase inhibitors have been approved by the FDA, highlighting their clinical significance.[3]

Fused pyrimidine systems, such as pyrazolo[3,4-d]pyrimidines and pyrido[2,3-d]pyrimidines, have also proven to be valuable scaffolds in the design of potent and selective kinase inhibitors.[4][5] These structures often act as bioisosteres of the purine ring of ATP, effectively competing for the ATP-binding site of kinases.[6]

Key Signaling Pathways Targeted by Pyrimidine-Based Kinase Inhibitors

Pyrimidine-based inhibitors have been developed to target a multitude of kinases involved in critical cellular signaling pathways that are often dysregulated in cancer. Understanding these pathways is crucial for the rational design of next-generation inhibitors.

The RAS/RAF/MEK/ERK (MAPK) Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[7] Aberrant activation of this pathway is a hallmark of many cancers.[7] Pyrimidine-based inhibitors have been designed to target key kinases within this cascade, such as BRAF and MEK, thereby blocking downstream signaling to ERK and inhibiting tumor growth.[8]

The PI3K/AKT/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway is another critical signaling network that governs cell growth, proliferation, and metabolism.[9] Its dysregulation is a frequent event in human cancers.[10] Several pyrimidine-based inhibitors have been developed to target PI3K and/or mTOR, effectively blocking the downstream signaling cascade and inducing apoptosis in cancer cells.[9][11]

Quantitative Data on Pyrimidine-Based Kinase Inhibitors

The potency and selectivity of kinase inhibitors are critical parameters in drug development. The following tables summarize key quantitative data for representative pyrimidine-based inhibitors against various kinase targets.

Table 1: Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors

| Compound Class | Target Kinase | Inhibitor Example | IC50 (nM) | Reference |

| 2,4-Diaminopyrimidine | FAK | Compound A12 | 130 (vs. A549 cells) | [1] |

| 2,4-Diaminopyrimidine | CDK7 | Compound 22 | 7.21 | [12] |

| Pyrido[2,3-d]pyrimidine | PIM-1 | Compound 4 | 11.4 | [2] |

| Pyrido[2,3-d]pyrimidine | PIM-1 | Compound 10 | 17.2 | [2] |

| Pyrazolo[3,4-d]pyrimidine | PKD | Compound 17m | 17-35 | [13] |

| Pyrazolo[3,4-d]pyrimidine | BTK | Ibrutinib (Compound 11) | 7.95 | [8] |

| Furo[2,3-d]pyrimidine | VEGFR-2 | Compound 16e | 21 | [14] |

| Thieno[2,3-d]pyrimidine | VEGFR-2 | Compound 21e | 21 | [14] |

| Aminopyrimidine | VEGFR-2 | Compound SP2 | 6820 | [15] |

| Pyrimidine Derivative | Aurora A | Alisertib (MLN8237) | 1.2 | [16] |

| Pyrimidine Derivative | Aurora B | Barasertib (AZD1152) | 0.37 | [16] |

Table 2: Pharmacokinetic Properties of Selected Pyrimidine-Based Kinase Inhibitors

| Inhibitor | Target Kinase | Oral Bioavailability (F%) | Half-life (t1/2) | Key Metabolic Enzymes | Reference |

| Imatinib | BCR-Abl, c-Kit, PDGFR | ~98% | 18 hours | CYP3A4 | [17] |

| Dasatinib | BCR-Abl, Src family | Not determined | 3-5 hours | CYP3A4 | [17] |

| Nilotinib | BCR-Abl | ~30% | 17 hours | CYP3A4 | [17] |

| Pazopanib | VEGFR, PDGFR, c-Kit | 14-39% | 30.9 hours | CYP3A4 | [17] |

| Compound 25 (prodrug of 13) | Aurora A | 62.3% | Not specified | Not specified | [18] |

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of drug discovery research. This section provides methodologies for key assays used in the evaluation of pyrimidine-based kinase inhibitors.

General Synthesis of 2,4-Diaminopyrimidine Derivatives

The synthesis of 2,4-diaminopyrimidine derivatives often involves a sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-chlorinated pyrimidine starting material.

Protocol: Synthesis of 2,6-Dichloro-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine (29) [19]

-

To a solution of 2,4,6-trichloropyrimidine (10 g, 54.6 mmol) in THF (200 mL), add 3-amino-5-methylpyrazole (7.96 g, 81.9 mmol) and triethylamine (11.4 mL, 81.9 mmol).

-

Heat the reaction mixture at 50 °C and stir for 16 hours.

-

Quench the reaction with brine (100 mL).

-

Extract the aqueous phase with ethyl acetate (3 x 200 mL).

-

Combine the organic extracts, wash with water and brine, and dry over magnesium sulfate.

-

Filter and concentrate the filtrate to obtain the crude residue.

-

Purify the crude product by column chromatography to yield the desired compound.

In Vitro Kinase Inhibition Assay (Example: CDK2/cyclin A2)[20]

This assay measures the ability of a compound to inhibit the activity of a specific kinase in a biochemical setting.

-

Reagent Preparation:

-

Prepare serial dilutions of the test compound in 5% DMSO.

-

Dilute the CDK2/cyclin A2 enzyme and its substrate (e.g., a peptide substrate) in the appropriate kinase buffer.

-

Prepare an ATP solution in kinase buffer.

-

-

Kinase Reaction:

-

In a 96-well plate, add 1 µL of the inhibitor solution or 5% DMSO (for control).

-

Add 2 µL of the diluted enzyme and 2 µL of the substrate/ATP mixture to each well.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

Signal Detection (using Kinase-Glo® Plus Luminescence Kinase Assay):

-

Add a volume of Kinase-Glo® Plus reagent equal to the volume in the well to stop the reaction and detect the remaining ATP.

-

Incubate at room temperature for 10 minutes.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescent signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Western Blot Analysis for Cellular Pathway Modulation

Western blotting is used to detect changes in protein phosphorylation, a key indicator of kinase activity within cells.

-

Cell Treatment and Lysis:

-

Culture cells to the desired confluency.

-

Treat cells with various concentrations of the pyrimidine-based inhibitor or vehicle control for a specified duration.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).

-

Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or its downstream substrate.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

As a loading control, re-probe the membrane with an antibody against the total form of the target protein or a housekeeping protein (e.g., β-actin or GAPDH).

-

-

Detection and Analysis:

-

Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate.

-

Capture the image using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein or loading control.

-

Conclusion

The pyrimidine core represents a highly versatile and clinically validated scaffold for the development of novel kinase inhibitors. The ability to readily modify the pyrimidine ring and its fused analogs allows for the fine-tuning of inhibitor potency, selectivity, and pharmacokinetic profiles. This technical guide has provided an in-depth overview of the key aspects of pyrimidine-based kinase inhibitor discovery, from the fundamental principles and key targets to detailed experimental protocols and the visualization of the intricate signaling pathways they modulate. As our understanding of kinase biology deepens, the rational design of novel pyrimidine derivatives will undoubtedly lead to the development of next-generation therapeutics with improved efficacy and safety profiles for the treatment of cancer and other diseases.

References

- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijmphs.com [ijmphs.com]

- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibitors of the PI3K/AKT/mTOR pathway in human malignancies; trend of current clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 12. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies | Bentham Science [eurekaselect.com]

- 18. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Dynamic World of Substituted Hydroxypyrimidines: An In-depth Technical Guide to Tautomeric Forms